
N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide is a fluorinated organic compound. It is characterized by the presence of a sulfinyl group attached to a highly fluorinated hexane chain and a benzenesulfonamide moiety. This compound is of interest due to its unique chemical properties, which are influenced by the extensive fluorination.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide typically involves the following steps:
Fluorination of Hexane: The starting material, hexane, undergoes a series of fluorination reactions to introduce the fluorine atoms. This can be achieved using reagents such as cobalt trifluoride (CoF3) or elemental fluorine (F2) under controlled conditions.
Sulfinylation: The fluorinated hexane is then reacted with a sulfinylating agent, such as sulfinyl chloride (SOCl2), to introduce the sulfinyl group.
Coupling with Benzenesulfonamide: The final step involves coupling the sulfinylated fluorinated hexane with benzenesulfonamide. This can be achieved using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Fluorination: Using large reactors for the fluorination step to ensure uniformity and efficiency.
Automated Sulfinylation and Coupling: Employing automated systems to control reaction conditions and optimize yield.
化学反応の分析
Types of Reactions
N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorinated chain can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-), amines (NH2R)
Major Products
Oxidation: Formation of sulfonyl derivatives
Reduction: Formation of de-fluorinated or de-sulfinylated products
Substitution: Formation of substituted fluorinated hexane derivatives
科学的研究の応用
N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Studied for its potential as a bioactive molecule due to its unique structural properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide involves its interaction with molecular targets through its sulfinyl and fluorinated groups. The extensive fluorination enhances its lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with enzymes and other proteins.
類似化合物との比較
Similar Compounds
N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfonyl)benzenesulfonamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.
N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonylamide: Similar structure but with a sulfonylamide group.
Uniqueness
N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide is unique due to the presence of both a sulfinyl group and extensive fluorination. This combination imparts distinct chemical properties, such as high stability, lipophilicity, and reactivity, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
61424-50-8 |
|---|---|
分子式 |
C12H6F13NO3S2 |
分子量 |
523.3 g/mol |
IUPAC名 |
N-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfinyl)benzenesulfonamide |
InChI |
InChI=1S/C12H6F13NO3S2/c13-7(14,9(17,18)11(21,22)23)8(15,16)10(19,20)12(24,25)30(27)26-31(28,29)6-4-2-1-3-5-6/h1-5,26H |
InChIキー |
KCBZUPMIPWBDLZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)NS(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol](/img/structure/B14584319.png)
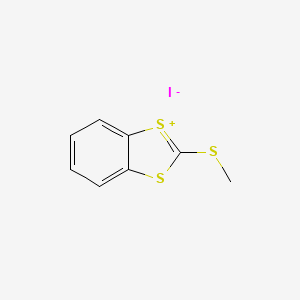
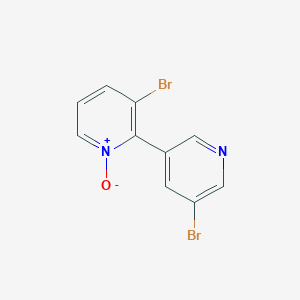
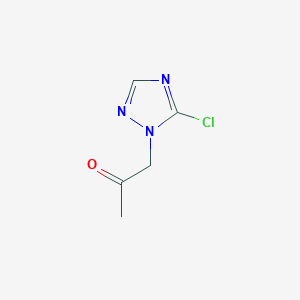
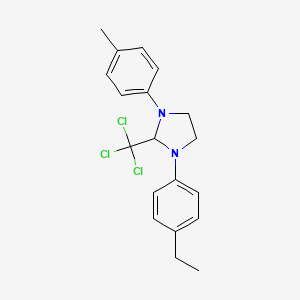
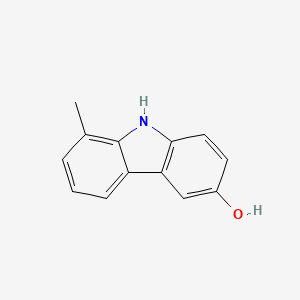
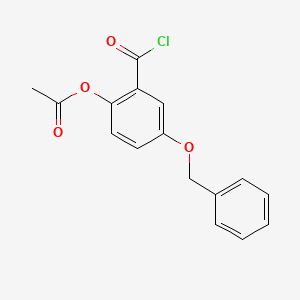
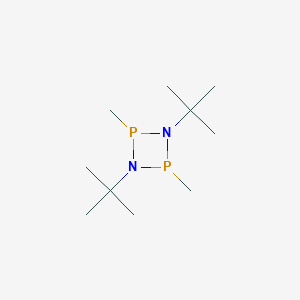
![Acetamide, 2-[[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14584366.png)
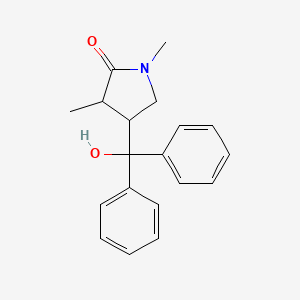
![2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate](/img/structure/B14584378.png)
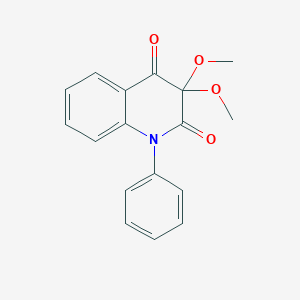

![Spiro[bicyclo[4.3.1]decane-10,2'-oxirane]](/img/structure/B14584391.png)
